molecular formula C8H8BNO2 B124117 Indole-4-boronic acid CAS No. 220465-43-0

Indole-4-boronic acid

Cat. No.: B124117
CAS No.: 220465-43-0
M. Wt: 160.97 g/mol
InChI Key: USJUQEVUEBCLLR-UHFFFAOYSA-N
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Description

Aescin, also known as escin, is a mixture of saponins with anti-inflammatory, vasoconstrictor, and vasoprotective effects. It is primarily extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum). The main active component of aescin is β-aescin, although the mixture also contains various other components including α-aescin, protoescigenin, barringtogenol, cryptoescin, and benzopyrones .

Scientific Research Applications

Aescin has garnered considerable attention in the medical and scientific communities for its various therapeutic applications. It is primarily used in the treatment of chronic venous insufficiency and related conditions. Aescin also has anti-inflammatory properties and is used to reduce edema and improve venous tone. Research institutions worldwide continue to investigate its efficacy and safety, with numerous studies and clinical trials corroborating its benefits .

In addition to its medical applications, aescin is used in pharmacological and cosmetic applications due to its strong surface activity. It is also being explored for its potential anti-cancer properties and its use in drug delivery systems .

Safety and Hazards

Indole-4-boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The discovery of novel transformations and reactions on the part of indole boronates or boronic acids will undoubtedly widen the pool of modified indoles, which may find interesting practical applications in the near future .

Mechanism of Action

Target of Action

Indole-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms involved in the bond formation .

Mode of Action

The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid group of this compound, which is nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

This compound plays a pivotal role in various cycloaddition processes, leading to the creation of a wide array of potentially bioactive compounds . These cycloaddition reactions are completely atom-economical and are considered green reactions . The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades .

Pharmacokinetics

It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This makes it a valuable tool in the field of organic synthesis, particularly in the construction of complex and diverse heterocyclic structures .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it environmentally benign . Furthermore, the stability of this compound allows it to be readily prepared and generally environmentally friendly .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aescin is typically extracted from the seeds of the horse chestnut tree using a water-alcohol mixture. The seeds are peeled, pulverized, and dried. The dried seeds are then powdered and extracted with a mixture of ethanol and water. The crude aescin is precipitated, purified, and crystallized through various steps involving heating, cooling, and filtration .

Industrial Production Methods: The industrial production of aescin involves large-scale extraction and purification processes. The seeds are processed in bulk, and the extraction is carried out using industrial-grade solvents and equipment. The crude extract is then subjected to multiple purification steps, including potentiometric assays, high-performance liquid chromatography, and mass spectrometry, to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Aescin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to create derivatives for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving aescin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure the desired outcomes .

Major Products Formed: The major products formed from the chemical reactions of aescin include various derivatives with enhanced anti-inflammatory, anti-edematous, and venotonic properties. These derivatives are often used in pharmaceutical formulations for treating conditions like chronic venous insufficiency and inflammation .

Properties

IUPAC Name

1H-indol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJUQEVUEBCLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CNC2=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376786
Record name Indole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220465-43-0
Record name Indole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-4-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride (130 mg, 5.41 mmol) in anhydrous tetrahydrofuran (20 mL) was added 4-bromoindole (973 mg, 4.96 mmol) (see Kosuge et al. supra) at 0° C. After 15 min. of stirring at 0° C., the reaction was cooled to −78° C., and tert-butyllithium (10.2 mmol, 1.7 M in hexane) (Aldrich) was added dropwise (a white precipitate immediately formed). After 10 min. tri-n-butylborate (2.75 mL, 10.2 mmol) (Aldrich) was added dropwise. The reaction was allowed to slowly warm to room temperature, then the suspension was poured into an ice cold solution of 1N HCl. The organic phase was separated, and the aqueous phase was washed with ether. The combined organic extracts were extracted with 1N NaOH (3×25 mL), and the combined alkaline extracts were acidified to pH 1 with 1N HCl. The product was then extracted with ether, and the combined ether layers were dried over magnesium sulfate and concentrated in vacuo to yield a brownish solid. The product was recrystallized from boiling water to yield 367 mg (46%) white crystals.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
973 mg
Type
reactant
Reaction Step Two
Quantity
10.2 mmol
Type
reactant
Reaction Step Three
Quantity
2.75 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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